

Spectroscopic Characterization of Bis(2-ethylhexyl) Suberate: A Technical Guide

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Compound of Interest

Compound Name: *Bis(2-ethylhexyl) Suberate*

CAS No.: 5238-22-2

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This technical guide provides an in-depth analysis of the expected spectroscopic data for **Bis(2-ethylhexyl) Suberate**, a significant compound in various industrial applications. While a comprehensive public database containing the complete experimental NMR, IR, and MS spectra for this specific molecule is not readily available, this document will leverage established spectroscopic principles and data from structurally analogous long-chain esters to provide a robust prediction and interpretation of its key spectral features. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize **Bis(2-ethylhexyl) Suberate** and similar molecules.

Introduction to Bis(2-ethylhexyl) Suberate

Bis(2-ethylhexyl) suberate, also known as dioctyl suberate, is the diester formed from suberic acid and 2-ethylhexanol.[1][2] Its chemical formula is C₂₄H₄₆O₄ with a molecular weight of approximately 398.63 g/mol .[1][3] The molecular structure is characterized by a central eight-carbon aliphatic chain of the suberate moiety, esterified at both ends with branched 2-ethylhexyl alcohol groups. This structure imparts properties that make it a valuable plasticizer and lubricating agent.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of such compounds in research and industrial settings. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Bis(2-ethylhexyl) Suberate**.

Molecular Structure of **Bis(2-ethylhexyl) Suberate**:

Caption: Molecular Structure of **Bis(2-ethylhexyl) Suberate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Bis(2-ethylhexyl) Suberate**, both ^1H and ^{13}C NMR will provide distinct signals corresponding to the different chemical environments of the protons and carbons.

Experimental Protocol: NMR

A standard approach for acquiring NMR spectra of a compound like **Bis(2-ethylhexyl) Suberate** would involve the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 512-1024 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

- Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **Bis(2-ethylhexyl) Suberate** is expected to show several key signals. The interpretation is based on the analysis of similar structures like Bis(2-ethylhexyl) adipate and Bis(2-ethylhexyl) sebacate.^{[4][5]}

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.00	d	4H	-O-CH ₂ -CH-
~2.25	t	4H	-CO-CH ₂ -CH ₂ -
~1.60	m	4H	-CO-CH ₂ -CH ₂ -
~1.55	m	2H	-CH ₂ -CH-(CH ₂)-
~1.25-1.40	m	16H	-(CH ₂) ₄ - in 2-ethylhexyl
~0.90	t	12H	-CH ₂ -CH ₃

Causality Behind Predictions:

- The protons on the methylene group adjacent to the ester oxygen (-O-CH₂-) are deshielded and appear at the lowest field (~4.00 ppm).
- The protons on the methylene groups alpha to the carbonyls (-CO-CH₂-) are also deshielded and are expected around 2.25 ppm.
- The remaining aliphatic protons in both the suberate and 2-ethylhexyl chains will appear in the more shielded region of the spectrum (~1.25-1.60 ppm).
- The terminal methyl groups (-CH₃) will be the most shielded, appearing at the highest field (~0.90 ppm).

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (ppm)	Assignment
~173	C=O
~67	-O-CH ₂ -
~40	-CH-(CH ₂) ₂ -
~34	-CO-CH ₂ -
~30	-CH ₂ -CH ₂ -CH ₂ - (ethyl group)
~29	-CO-CH ₂ -CH ₂ -
~25	-CO-CH ₂ -CH ₂ -CH ₂ -
~23	-CH ₂ -CH ₂ -CH ₃ (butyl chain)
~14	-CH ₃ (butyl chain)
~11	-CH ₃ (ethyl group)

Causality Behind Predictions:

- The carbonyl carbon (C=O) is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms.
- The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) appears downfield.
- The remaining aliphatic carbons of the suberate and 2-ethylhexyl chains are found in the 10-40 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Bis(2-ethylhexyl) Suberate** will be dominated by absorptions corresponding to

the ester functional group and the aliphatic chains.

Experimental Protocol: IR

- **Sample Preparation:** A thin film of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is typically used.
- **Data Acquisition:** The spectrum is usually recorded from 4000 to 400 cm^{-1} . A background spectrum of the clean plates is taken first and subtracted from the sample spectrum.

Predicted IR Spectrum

The predicted IR absorption frequencies are based on the known ranges for ester and alkane functionalities, and data for similar long-chain esters.^{[6][7][8]}

Predicted Frequency (cm^{-1})	Intensity	Vibration
2960-2850	Strong	C-H stretching (aliphatic)
~1735	Strong	C=O stretching (ester)
1465-1450	Medium	C-H bending (CH_2)
1380-1370	Medium	C-H bending (CH_3)
1250-1150	Strong	C-O stretching (ester)

Causality Behind Predictions:

- The most prominent peak will be the strong C=O stretch of the ester group around 1735 cm^{-1} .
- Strong C-H stretching vibrations from the numerous CH_2 , and CH_3 groups will be observed in the 2850-2960 cm^{-1} region.
- A strong C-O stretching band, characteristic of the ester linkage, will be present in the 1150-1250 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and identification.

Experimental Protocol: MS

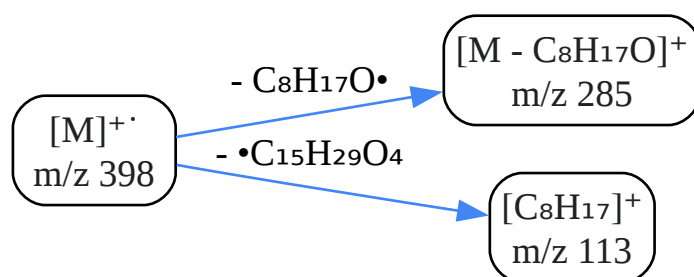
- **Ionization:** Electron Ionization (EI) is a common technique for analyzing such compounds, often coupled with Gas Chromatography (GC-MS).
- **Instrumentation:** A quadrupole or time-of-flight (TOF) mass analyzer is typically used.
- **Data Acquisition:** The mass spectrum is recorded over a mass-to-charge (m/z) range, for example, from 50 to 500 amu.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of **Bis(2-ethylhexyl) Suberate** (MW = 398.6) is expected to show a molecular ion peak (M^+) at m/z 398, although it may be weak. The fragmentation pattern will be characteristic of long-chain esters.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Predicted m/z	Proposed Fragment	Fragmentation Pathway
398	$[C_{24}H_{46}O_4]^+$	Molecular Ion (M^+)
285	$[M - C_8H_{17}O]^+$	Loss of a 2-ethylhexyloxy radical
267	$[M - C_8H_{17}O - H_2O]^+$	Subsequent loss of water
129	$[C_8H_{17}O]^+$	2-ethylhexyloxy cation
113	$[C_8H_{17}]^+$	2-ethylhexyl cation
112	$[C_8H_{16}]^+$	Loss of a proton from the 2-ethylhexyl cation

Proposed Fragmentation Pathway:



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Caption: Proposed key fragmentations of **Bis(2-ethylhexyl) Suberate** in EI-MS.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for **Bis(2-ethylhexyl) Suberate**. By leveraging fundamental spectroscopic principles and data from analogous compounds, a comprehensive analytical profile has been constructed. This information serves as a valuable resource for scientists and researchers in the positive identification and characterization of this compound and can be adapted for the analysis of other long-chain diesters. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data.

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